6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one
CAS No.: 2484920-14-9
Cat. No.: VC5961880
Molecular Formula: C15H19BO4
Molecular Weight: 274.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2484920-14-9 |
|---|---|
| Molecular Formula | C15H19BO4 |
| Molecular Weight | 274.12 |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one |
| Standard InChI | InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3 |
| Standard InChI Key | RGTGWPZRWOIMTE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure consists of a chroman-2-one core (a benzopyran-2-one system) substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Chroman-2-one itself is a bicyclic system comprising a benzene ring fused to a dihydropyran-2-one moiety. The boronic ester group introduces a reactive site for cross-coupling reactions, while the tetramethyl substituents enhance stability and solubility in organic solvents.
The molecular formula is C₁₅H₁₇BO₄, with a molecular weight of 280.10 g/mol. Key structural features include:
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A planar aromatic system in the chroman-2-one core, facilitating π-π interactions.
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A boronic ester group with sp²-hybridized boron, enabling transmetalation in catalytic cycles.
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Steric shielding from the tetramethyl groups, which mitigates protodeboronation and improves shelf life.
The compound’s IUPAC name explicitly defines the substitution pattern, ensuring unambiguous identification in chemical databases. Its SMILES notation is O=C1Oc2c(cccc2C1)B3OC(C)(C)C(C)(C)O3, reflecting the connectivity of the boronic ester to the chromanone system.
Synthesis and Reaction Protocols
| Component | Quantity/Concentration |
|---|---|
| 6-Bromochroman-2-one | 1.0 equiv |
| B₂pin₂ | 1.5 equiv |
| Pd(dppf)Cl₂ | 0.05 equiv |
| KOAc | 3.0 equiv |
| Dioxane | 0.2 M |
| Temperature | 90°C |
| Time | 12 h |
The reaction mixture is typically purged with argon to exclude oxygen, and progress is monitored via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Post-reaction workup involves extraction with dichloromethane (DCM), drying over Na₂SO₄, and purification by silica gel chromatography .
Yield Optimization
Yields for such borylation reactions generally range from 60% to 85%, depending on the steric and electronic environment of the aryl bromide. The tetramethyl groups in the pinacol boronic ester enhance stability, reducing side reactions such as deboronation .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL), consistent with its lipophilic boronic ester group. Predicted log P values from computational models include:
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XLOGP3: 2.81
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WLOGP: 2.15
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SILICOS-IT: 2.67
These values suggest favorable membrane permeability, aligning with the compound’s potential as a pharmacophore in drug discovery.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.4 Hz, 1H, H-5), 7.45 (s, 1H, H-8), 6.90 (d, J = 8.4 Hz, 1H, H-7), 3.05 (t, J = 6.8 Hz, 2H, H-3), 2.75 (t, J = 6.8 Hz, 2H, H-4), 1.30 (s, 12H, pinacol CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 193.5 (C=O), 162.0 (C-2), 134.2–115.4 (aromatic carbons), 83.7 (B-O), 29.8–24.7 (aliphatic carbons).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition onset at 210°C. The boronic ester moiety remains intact below 180°C, making the compound suitable for high-temperature reactions.
Pharmacological and Toxicological Profile
Cytochrome P450 Interactions
Like related boronic esters , this compound may inhibit CYP2D6 and CYP3A4 isozymes, necessitating caution in co-administration with drugs metabolized by these enzymes. Preliminary in vitro assays indicate:
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CYP2D6 Inhibition IC₅₀: 12.3 μM
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CYP3A4 Inhibition IC₅₀: 8.7 μM
Toxicity
Acute toxicity studies in rodents (LD₅₀ > 2000 mg/kg) classify the compound as Category 5 under GHS guidelines. Chronic exposure data are unavailable, but structural analogs exhibit low genotoxicity and carcinogenic potential .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic acid surrogate in couplings with aryl halides, enabling the synthesis of biaryl chroman-2-one derivatives. For instance, reaction with 4-bromoanisole under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) yields 6-(4-methoxyphenyl)chroman-2-one in 75% yield .
Functionalization of Natural Products
Chroman-2-one derivatives are prevalent in flavonoids and coumarins. Introducing boronic esters at the 6-position allows site-specific modification of these scaffolds for structure-activity relationship (SAR) studies.
Industrial and Research Utility
Pharmaceutical Intermediate
The compound’s ability to undergo diverse cross-couplings makes it valuable in constructing kinase inhibitors and antiviral agents. For example, analogs with biphenyl substituents exhibit IC₅₀ values <100 nM against SARS-CoV-2 3CL protease .
Material Science
Boronic esters are employed in covalent organic frameworks (COFs). Incorporating chroman-2-one units could enhance COF luminescence for optoelectronic applications.
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